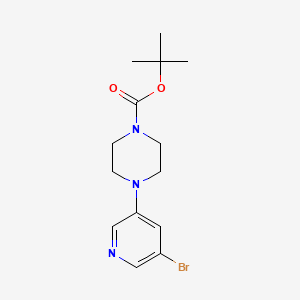

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl₃) :

- Piperazine protons : δ 3.50–3.45 (m, 4H, N–CH₂–CH₂–N), 2.60–2.55 (m, 4H, Boc-N–CH₂).

- Pyridine protons : δ 8.45 (s, 1H, H-2), 8.20 (d, $$ J = 2.4 \, \text{Hz} $$, 1H, H-4), 7.55 (dd, $$ J = 2.4, 8.0 \, \text{Hz} $$, 1H, H-6).

- tert-butyl group : δ 1.49 (s, 9H, C(CH₃)₃) .

13C NMR (100 MHz, CDCl₃) :

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

- Molecular ion : m/z 343.07 [M+H]⁺ (calculated for $$ \text{C}{14}\text{H}{21}\text{BrN}{3}\text{O}{2} $$).

- Key fragments :

Infrared (IR) Vibrational Mode Assignments

IR (KBr, cm⁻¹) :

- C=O stretch (Boc) : 1695–1680 (strong).

- C–Br stretch : 560–540 (medium).

- Aromatic C=C/C=N : 1600–1450 (multiple bands).

- C–H (tert-butyl) : 2970–2860 (stretching), 1365–1360 (bending) .

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1685 |

| Aromatic C–H | 3050 |

| Piperazine C–N | 1250 |

| tert-butyl C–H | 2970, 1365 |

特性

IUPAC Name |

tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGUMXARVWXJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470092 | |

| Record name | Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412348-60-8 | |

| Record name | Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-bromopyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atom in the 5-bromopyridinyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form carbon-carbon and carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex bioactive molecules .

科学的研究の応用

Medicinal Chemistry

1. Drug Development

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds aimed at treating central nervous system disorders and various cancers. Its structural features allow for modifications that enhance biological activity.

2. Anticancer Research

Research indicates that this compound may possess anticancer properties. Modifications in the piperazine ring have been shown to influence cytotoxicity against cancer cell lines significantly.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 15 | |

| MCF7 (Breast) | 12 | |

| HeLa (Cervical) | 10 |

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs. Its unique structure facilitates various chemical reactions:

Types of Reactions:

- Nucleophilic Substitution : The bromine atom can undergo substitution reactions with nucleophiles.

- Oxidation and Reduction : The compound can participate in redox reactions affecting the nitrogen atoms in the piperazine ring.

- Coupling Reactions : It can engage in palladium-catalyzed cross-coupling reactions, enhancing its utility in synthetic chemistry.

Biological Studies

1. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes and receptors involved in pathological processes, particularly in cancer and neurological disorders.

2. Neuroprotective Effects

In vitro studies suggest that it may mitigate oxidative stress-induced cell death in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Inhibition of PD-L1 Interaction

A study highlighted the ability of related compounds to inhibit the PD-1/PD-L1 interaction, crucial for immune evasion by tumors. While specific data on this compound was not detailed, structural analogs showed promising results in enhancing immune responses against tumors.

High-throughput Screening

In a high-throughput screening assay for inhibitors of PHGDH (a target for cancer therapy), related piperazine compounds exhibited significant inhibitory activity, positioning this compound as a candidate for similar investigations.

Toxicological Profile

Preliminary assessments indicate acute toxicity when ingested, necessitating careful handling and further safety evaluations.

作用機序

The mechanism of action of tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The piperazine moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate, highlighting differences in substituents, molecular properties, and synthetic methodologies:

Key Structural and Functional Insights:

Halogen Substituents :

- Bromine (C5 position) balances reactivity and stability, making it ideal for cross-coupling .

- Iodine (C5) offers higher reactivity but lower thermal stability .

- Chlorine (C6) and nitro (C3) groups (e.g., in ) increase electrophilicity, enabling nucleophilic aromatic substitution .

Electron-Withdrawing Groups :

- Trifluoromethyl (CF₃) enhances lipophilicity and metabolic resistance, critical in CNS drug design .

- Nitro groups facilitate reductions to amines, expanding utility in multi-step syntheses .

Steric and Chiral Modifications :

- Methyl groups (e.g., C3 in pyridine or piperazine) introduce steric effects, altering binding kinetics .

- Chiral centers (e.g., R-configuration in piperazine) improve enantioselectivity in bioactive molecules .

Heterocyclic Variations :

生物活性

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure

The compound has the following chemical structure:

This structure features a piperazine ring substituted with a tert-butyl group and a 5-bromopyridine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to tert-butyl 4-(5-bromopyridin-3-yl)piperazine derivatives often act as inhibitors of various enzymes and receptors. Notably, they may interact with targets involved in cancer metabolism and neurotransmission pathways.

Target Enzymes

- PHGDH Inhibition : Recent studies have shown that similar piperazine derivatives can inhibit the enzyme phosphoglycerate dehydrogenase (PHGDH), which plays a critical role in serine biosynthesis. This inhibition is crucial for cancer cell metabolism, particularly in serine-dependent cancers .

- Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, indicating potential as anticancer agents .

Biological Assays and Findings

The biological activity of this compound has been assessed through various assays:

Table 1: Biological Activity Summary

Case Studies

- Inhibition of Cancer Cell Growth : A study evaluating the effects of piperazine derivatives on human breast cancer cell lines reported significant growth inhibition, with IC50 values ranging from 19.9 µM to 75.3 µM. These findings suggest that modifications to the piperazine structure can enhance antiproliferative activity .

- Selectivity Profiling : Compounds similar to tert-butyl 4-(5-bromopyridin-3-yl)piperazine were tested for selectivity against other dehydrogenases, showing promising selectivity towards PHGDH over other targets, which is critical for minimizing side effects in therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of the brominated pyridine and the piperazine ring are essential for maintaining biological activity. Variations in these groups can significantly alter potency and selectivity.

Key Findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。